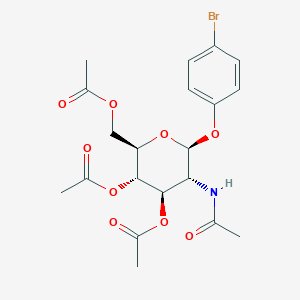

4-溴苯基 2-乙酰氨基-3,4,6-三-O-乙酰-2-脱氧-b-D-吡喃葡萄糖苷

描述

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a chemical compound widely used in the biomedical industry for the synthesis of various drugs targeting specific diseases . It plays a crucial role in drug research and development, particularly in the treatment of various infections, inflammatory disorders, and potentially certain types of cancers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride in refluxing 1,2-dichloroethane gave the corresponding beta-glycosides in good yields .Molecular Structure Analysis

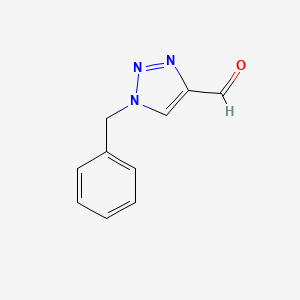

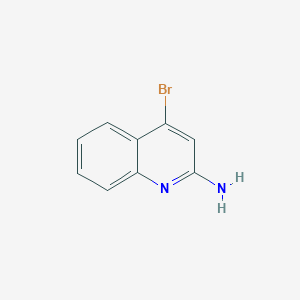

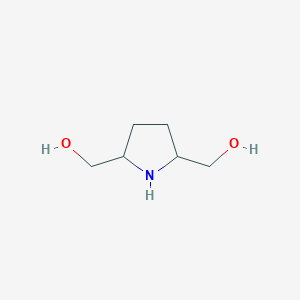

The molecular formula of this compound is C20H24BrNO9 . The IUPAC name is [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate .科学研究应用

合成和结构分析

4-溴苯基 2-乙酰氨基-3,4,6-三-O-乙酰-2-脱氧-b-D-吡喃葡萄糖苷是一种参与各种合成过程的化合物,具有潜在的生化应用。例如,2-乙酰氨基-2-脱氧-D-葡萄糖的衍生物已被合成用于与 N-乙酰葡萄糖胺基转移酶 V 抑制剂相关的研究,这对于理解和控制生物系统中的糖基化过程非常重要 (S. Khan & K. Matta,1993)。此类化合物对于开发可以干扰或调节与细胞通讯和疾病进展相关的酶促功能的分子至关重要。

在癌症研究中的潜力

研究还探索了 2-乙酰氨基-2-脱氧-D-葡萄糖的衍生物的抗肿瘤活性。例如,使用 2-乙酰氨基-2-脱氧-D-葡萄糖衍生物合成的薯蓣皂苷在诱导 B 细胞慢性淋巴细胞白血病中凋亡方面显示出有希望的结果,突出了这些化合物在癌症治疗中的潜力 (H. Myszka 等人,2003)。

在糖科学中的应用

该化合物与复杂糖苷的合成相关,为更广泛的糖科学领域做出了贡献,这对于理解细胞间识别、微生物发病机制和免疫反应至关重要。合成各种糖苷,包括对特定糖基转移酶具有潜在抑制活性的糖苷,突出了此类化合物在开发新的生化工具和治疗剂中的重要性 (S. Khan & K. Matta,1993)。

晶体结构阐明

对对甲氧基苯基 2-乙酰氨基-3,4,6-三-O-乙酰-2-脱氧-β-D-吡喃葡萄糖苷等衍生物的晶体结构分析提供了对分子构象、分子间相互作用和此类化合物的潜在反应性的见解。这些知识对于设计具有所需生物活性的分子以及在分子水平上理解其作用机制至关重要 (D. Peikow 等人,2006)。

作用机制

Target of Action

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside primarily targets specific enzymes involved in glycosylation processes. These enzymes play crucial roles in the synthesis and modification of glycoproteins and glycolipids, which are essential for various cellular functions, including cell signaling, adhesion, and immune response .

Mode of Action

The compound interacts with its target enzymes by mimicking the natural substrates of these enzymes. It binds to the active site of the enzyme, inhibiting its activity. This inhibition prevents the normal glycosylation process, leading to alterations in the structure and function of glycoproteins and glycolipids. As a result, cellular processes that depend on these molecules are disrupted .

Biochemical Pathways

The inhibition of glycosylation enzymes by 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside affects several biochemical pathways. Key pathways impacted include the N-glycosylation and O-glycosylation pathways, which are critical for protein folding, stability, and cell-cell interactions. Disruption of these pathways can lead to downstream effects such as impaired cell signaling, reduced immune response, and altered cellular adhesion .

Pharmacokinetics

The pharmacokinetics of 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues. It undergoes metabolic transformation primarily in the liver, where it is converted into active metabolites. These metabolites are then excreted through the kidneys. The bioavailability of the compound is influenced by its metabolic stability and the efficiency of its absorption .

Result of Action

At the molecular level, the inhibition of glycosylation enzymes by 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside leads to the accumulation of improperly glycosylated proteins and lipids. This can result in cellular stress, apoptosis, or altered cellular functions. At the cellular level, the compound’s action can lead to reduced cell proliferation, impaired immune response, and changes in cell morphology and adhesion .

Action Environment

The efficacy and stability of 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can be influenced by various environmental factors. These include pH, temperature, and the presence of other biochemical molecules. For instance, extreme pH levels or high temperatures can lead to the degradation of the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its action .

生化分析

Biochemical Properties

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, playing a significant role in the synthesis of glycosides . The compound is known to undergo glycosylation reactions, where it acts as a donor molecule in the presence of glycosyltransferases . These interactions are crucial for the formation of glycosidic bonds, which are essential in various biological processes.

Cellular Effects

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit the incorporation of D-[3H]glucosamine into glycosaminoglycans, thereby affecting the synthesis of these important cellular components . This inhibition can lead to changes in cell signaling and gene expression, ultimately impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with glycosyltransferases and other enzymes involved in glycosylation . The compound acts as a glycosyl donor, facilitating the transfer of sugar moieties to acceptor molecules. This process is essential for the formation of glycosidic bonds, which are crucial for the structure and function of various biomolecules. Additionally, the compound may inhibit certain enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can inhibit glycosaminoglycan synthesis over extended periods, leading to alterations in cellular processes . These long-term effects are crucial for understanding the compound’s potential therapeutic applications and safety.

Dosage Effects in Animal Models

The effects of 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of glycosaminoglycan synthesis . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular metabolism and gene expression . Understanding these dosage effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is involved in metabolic pathways related to glycosylation . The compound interacts with glycosyltransferases and other enzymes, facilitating the transfer of sugar moieties to acceptor molecules . This process is essential for the synthesis of glycosides and other important biomolecules. Additionally, the compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is transported and distributed through interactions with transporters and binding proteins . These interactions are crucial for the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution of the compound is essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFVABHSGIIDPA-LASHMREHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Br)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)Br)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577017 | |

| Record name | 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38229-74-2 | |

| Record name | 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)

![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)